molecular formula C10H8FN B6252383 2-fluoro-4-methylquinoline CAS No. 771-37-9

2-fluoro-4-methylquinoline

Cat. No.: B6252383
CAS No.: 771-37-9
M. Wt: 161.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-fluoro-4-methylquinoline is Dihydroorotate dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme involved in the de novo synthesis of pyrimidines . It catalyzes the fourth step in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA, and also contribute to the regulation of various cellular processes.

Mode of Action

This compound interacts with its target, DHODH, by binding to the active site of the enzyme . .

Biochemical Pathways

The interaction of this compound with DHODH affects the pyrimidine biosynthesis pathway . By inhibiting DHODH, the compound disrupts the production of pyrimidine nucleotides, which can lead to a decrease in DNA and RNA synthesis. This can affect various downstream cellular processes, including cell division and protein synthesis.

Result of Action

The inhibition of DHODH by this compound leads to a disruption in pyrimidine nucleotide synthesis . This can result in a decrease in DNA and RNA synthesis, affecting cell division and protein synthesis. The exact molecular and cellular effects of this disruption depend on the specific cellular context and are a topic of ongoing research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-4-methylquinoline can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach includes the use of microwave-assisted synthesis, which offers a greener and more sustainable method .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2-Fluoro-4-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This dual substitution enhances its biological activity and provides distinct chemical properties compared to other similar compounds. For instance, while 2-fluoroquinoline and 4-methylquinoline each have one substituent, the combination in this compound offers a synergistic effect, making it more effective in certain applications .

Properties

CAS No.

771-37-9

Molecular Formula

C10H8FN

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.